Cas no 330201-14-4 (5-chloro-N-{naphtho1,2-d1,3thiazol-2-yl}-2-nitrobenzamide)

5-chloro-N-{naphtho1,2-d1,3thiazol-2-yl}-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-N-{naphtho1,2-d1,3thiazol-2-yl}-2-nitrobenzamide
- 330201-14-4
- Oprea1_137284
- 5-chloro-N-(naphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide
- 5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE
- F0328-0224
- N-benzo[e][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide
- AKOS001611700
- SR-01000424657
- EU-0070605
- SR-01000424657-1
-
- インチ: 1S/C18H10ClN3O3S/c19-11-6-7-14(22(24)25)13(9-11)17(23)21-18-20-16-12-4-2-1-3-10(12)5-8-15(16)26-18/h1-9H,(H,20,21,23)
- InChIKey: HTYIJIVUCIXIQM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(NC1=NC2=C(C=CC3C=CC=CC2=3)S1)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 383.0131401g/mol
- どういたいしつりょう: 383.0131401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 560
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
5-chloro-N-{naphtho1,2-d1,3thiazol-2-yl}-2-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0328-0224-1mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-4mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-10mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-40mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-100mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-30mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-50mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-5μmol |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-75mg |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0328-0224-2μmol |
5-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}-2-nitrobenzamide |
330201-14-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
5-chloro-N-{naphtho1,2-d1,3thiazol-2-yl}-2-nitrobenzamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
5-chloro-N-{naphtho1,2-d1,3thiazol-2-yl}-2-nitrobenzamideに関する追加情報
Introduction to 5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide (CAS No. 330201-14-4)
5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide, with the CAS number 330201-14-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both nitro and chloro substituents, which are known to enhance its pharmacological properties by influencing its interactions with biological targets.
The core structure of 5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide consists of a benzamide moiety linked to a naphthothiazole ring system. The naphthothiazole moiety is particularly noteworthy as it is a fused ring system comprising a naphthalene ring and a thiazole ring, both of which are known for their role in various biological processes. The presence of the nitro group at the 2-position of the benzamide component introduces a region of high reactivity, making this compound a valuable scaffold for further chemical modifications and derivatization.
In recent years, there has been growing interest in exploring the pharmacological potential of naphthothiazole derivatives. These compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the combination of the naphthothiazole scaffold with functional groups such as nitro and chloro has been shown to enhance binding affinity to various biological targets. For instance, studies have demonstrated that such derivatives can interact with enzymes and receptors involved in cancer progression, making them promising candidates for drug development.
The synthesis of 5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide involves multiple steps, each requiring precise control to ensure high yield and purity. The process typically begins with the formation of the naphthothiazole core through cyclization reactions involving sulfur-containing precursors. Subsequent functionalization steps introduce the nitro and chloro groups at strategic positions on the benzamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring that the desired structural features are accurately incorporated.
The pharmacological evaluation of 5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide has revealed several interesting properties. In vitro studies have shown that this compound exhibits significant inhibitory activity against certain enzymes implicated in cancer cell proliferation. The nitro group plays a crucial role in modulating these interactions by facilitating hydrogen bonding and electrostatic interactions with the enzyme active site. Additionally, the chloro substituent contributes to enhanced lipophilicity, which can improve cellular uptake and bioavailability.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have leveraged its structural features to design analogs with improved pharmacokinetic profiles and reduced toxicity. By systematically modifying the substituents on the benzamide and naphthothiazole rings, it is possible to fine-tune the biological activity of these derivatives. Such efforts have led to several promising candidates that are currently undergoing further investigation in preclinical studies.
The role of computational chemistry in studying 5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide cannot be overstated. Molecular modeling techniques have been instrumental in understanding how this compound interacts with biological targets at the atomic level. By simulating these interactions using computational methods, researchers can predict binding affinities and identify key residues involved in drug-receptor communication. This approach has not only accelerated the discovery process but also provided valuable insights into structure-activity relationships.
In conclusion, 5-chloro-N-{naphtho[1,2-d]thiazol-2-yl}-2-nitrobenzamide (CAS No. 330201-14-4) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups and its demonstrated biological activity make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of drug discovery.
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